2-(Pyridazin-3-YL)acetonitrile

描述

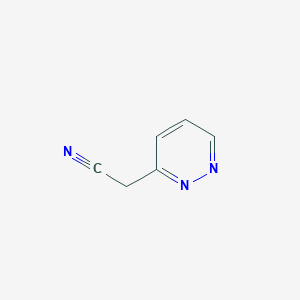

2-(Pyridazin-3-YL)acetonitrile is an organic compound with the molecular formula C6H5N3. It is a derivative of pyridazine, featuring a nitrile group attached to the third position of the pyridazine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridazin-3-YL)acetonitrile typically involves the reaction of pyridazine derivatives with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: 2-(Pyridazin-3-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted pyridazine derivatives.

科学研究应用

2-(Pyridazin-3-YL)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

作用机制

The mechanism of action of 2-(Pyridazin-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrile group can interact with active sites in proteins, leading to inhibition or activation of biological pathways .

相似化合物的比较

Pyridazine: The parent compound, lacking the nitrile group.

Pyridazinone: A derivative with a keto group instead of the nitrile group.

Pyridazinecarboxylic acid: A derivative with a carboxylic acid group.

Uniqueness: 2-(Pyridazin-3-YL)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various complex molecules .

生物活性

2-(Pyridazin-3-YL)acetonitrile is an organic compound characterized by its pyridazine ring and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in pharmacology.

The molecular formula of this compound is C6H5N3, indicating a structure that includes a pyridazine ring attached to an acetonitrile group. The pyridazine moiety contributes to the compound's unique chemical reactivity and biological interactions.

Interaction with Biomolecules

this compound interacts with various enzymes and proteins, influencing their activity and function. The compound's weak basicity and high dipole moment enhance its ability to form hydrogen bonds, which is crucial for drug-target interactions.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell proliferation, differentiation, and apoptosis in various cell types.

The mechanism of action involves the compound binding to specific enzymes or receptors, leading to either inhibition or activation of biological pathways. The nitrile group plays a significant role in these interactions by engaging with active sites in proteins.

Dosage Effects and Toxicity

The biological effects of this compound vary with dosage levels in animal models. Lower doses may exhibit beneficial effects, such as enzyme modulation, while higher doses can result in toxicity and cellular damage.

Metabolic Pathways

This compound participates in various metabolic pathways by interacting with enzymes that regulate metabolic flux. Its interactions can lead to significant changes in metabolite concentrations within biological systems.

Research Findings and Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Antiparasitic Activity : In a study focusing on antimalarial therapies, derivatives containing similar structures were evaluated for their efficacy against Plasmodium falciparum. Modifications to the pyridazine structure were shown to influence both activity and metabolic stability .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for fat mass and obesity-associated protein (FTO), highlighting its role in metabolic regulation .

- Chlamydia Selectivity : Research on related compounds indicated selective activity against Chlamydia species, suggesting that structural analogs of this compound could be developed into effective treatments for infections caused by this pathogen .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity through binding to active sites |

| Cell Signaling | Influences pathways leading to changes in proliferation and apoptosis |

| Antiparasitic Potential | Effective against Plasmodium falciparum; structural modifications enhance efficacy |

| FTO Inhibition | Impacts metabolic pathways related to obesity |

| Selective Antichlamydial Activity | Potential for developing targeted therapies against Chlamydia |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(pyridazin-3-yl)acetonitrile and its derivatives?

- Methodological Answer : A widely used approach involves nucleophilic substitution or condensation reactions. For example, this compound derivatives are synthesized via reactions of chloropyridazine precursors with active methylene nitriles (e.g., phenylacetonitrile) under basic conditions. Reaction optimization often includes temperature control (e.g., reflux in ethanol or acetonitrile) and catalysts like piperidine or triphenylphosphine . Characterization typically employs -NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .

Q. How can researchers safely handle this compound given its toxicity profile?

- Methodological Answer : Safety protocols must address its irritant properties (e.g., severe eye/respiratory irritation). Key precautions include:

- Use of PPE: Lab coats, nitrile gloves, and safety goggles .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors .

- Emergency measures: Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

- Storage: In airtight containers in well-ventilated, cool areas away from oxidizers .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies substituent patterns (e.g., aromatic protons at δ 7.0–7.7 ppm) and nitrile group integration .

- IR Spectroscopy : Confirms nitrile functionality via C≡N stretching bands (~2240–2250 cm) .

- Elemental Analysis : Validates molecular formula consistency (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can DFT studies enhance the design of this compound-based heterocycles?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in cyclization reactions. For example, DFT was used to optimize the synthesis of aminoimidazodipyridines, revealing favorable energy pathways for intramolecular cyclization of 2-(imidazo[4,5-b]pyridyl)acetonitrile precursors . These studies guide solvent selection and catalyst design to improve yields .

Q. What strategies resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Mechanistic ambiguities (e.g., misassignment of pyridazine imines vs. arylazonicotinates) are resolved via:

- X-ray Crystallography : Definitive structural elucidation (e.g., confirming carbonyl absence in arylazonicotinates) .

- -NMR : Detects carbonyl carbons (δ > 175 ppm) to rule out imine intermediates .

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., temperature, base strength) to identify rate-determining steps .

Q. How can this compound derivatives be optimized for biological activity (e.g., antifungal agents)?

- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl, CF) at the phenyl ring enhances antifungal potency by increasing electrophilicity .

- Bioisosteric Replacement : Replacing sulfur with oxygen in thioether derivatives (e.g., 2-(phenylthio)pyridazines) improves solubility and reduces toxicity .

- In Silico Screening : Molecular docking predicts binding affinity to fungal cytochrome P450 targets .

Q. What role does this compound play in synthesizing herbicidal compounds?

- Methodological Answer : It serves as a key intermediate in herbicidal imidazolidinone derivatives. For example, Syngenta patents disclose its use in synthesizing 1-(pyridazin-3-yl)imidazolidin-2-ones via Ullmann coupling or nucleophilic substitution. Efficacy is enhanced by optimizing substituents (e.g., trifluoromethyl groups) for weed receptor binding .

属性

IUPAC Name |

2-pyridazin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJOPCDICFIYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。